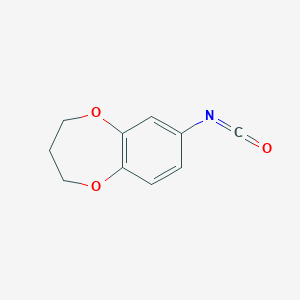
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate: is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by the presence of an isocyanate group attached to the benzodioxepin ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate typically involves the reaction of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
Starting Material: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Reagent: Phosgene (COCl2) or a phosgene equivalent
Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene.
化学反応の分析
Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates.
Substitution Reactions: The compound can undergo substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols
Solvents: Dichloromethane, chloroform, and toluene
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.
Major Products:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
科学的研究の応用
Chemistry: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers.
作用機序
The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This modification can alter the function of the target molecules, resulting in various biological effects. The compound’s ability to form stable urea and carbamate linkages is crucial for its biological activity.
類似化合物との比較
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: The parent amine compound, which lacks the isocyanate group.
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl carbamate: A derivative formed by the reaction of the isocyanate with an alcohol.
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl thiocarbamate: A derivative formed by the reaction of the isocyanate with a thiol.
Uniqueness: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is unique due to the presence of the highly reactive isocyanate group, which imparts distinct chemical reactivity and biological activity. This reactivity allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and industry.
特性
IUPAC Name |
7-isocyanato-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-11-8-2-3-9-10(6-8)14-5-1-4-13-9/h2-3,6H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCMKSIKRPVTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N=C=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380038 |
Source


|
| Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-87-8 |
Source


|
| Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














